(4-Fluorophenylthio)acetyl chloride
Overview
Description
(4-Fluorophenylthio)acetyl chloride is an organosulfur compound with the molecular formula C8H6ClFOS. It is a derivative of acetyl chloride where the acetyl group is substituted with a 4-fluorophenylthio group. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Fluorophenylthio)acetyl chloride can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-fluorothiophenol with acetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous ethanol solution and requires heating . Another method involves the use of thionyl chloride (SOCl2) as a reagent, which also requires heating .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the reactivity of the compound and the potential release of hazardous gases during the reaction .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenylthio)acetyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions typically occur under mild to moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting this compound with an amine can produce an amide, while reaction with an alcohol can yield an ester .
Scientific Research Applications
(4-Fluorophenylthio)acetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme mechanisms and protein functions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Fluorophenylthio)acetyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the acetyl chloride group is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various derivatives. This reactivity is utilized in synthetic chemistry to introduce the 4-fluorophenylthio group into target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenylacetyl chloride: Similar structure but lacks the fluorine and sulfur atoms.
4-Fluorophenylacetyl chloride: Similar but lacks the sulfur atom.
Thiophenylacetyl chloride: Similar but lacks the fluorine atom.
Uniqueness
(4-Fluorophenylthio)acetyl chloride is unique due to the presence of both the fluorine and sulfur atoms, which impart distinct chemical properties. The fluorine atom increases the compound’s reactivity and stability, while the sulfur atom allows for additional functionalization and reactivity .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanylacetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFOS/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJIHFGMRMRRAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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